N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide
Description
Properties
IUPAC Name |
N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-3-14(21)18-13-7-4-6-12(10-13)15-11(2)20-9-5-8-17-16(20)19-15/h4-10H,3H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFRMAUSKIFZEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C2=C(N3C=CC=NC3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the reaction of α-bromoketones with 2-aminopyridines under different conditions to yield the desired imidazopyrimidine structure . The reaction conditions often include the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: TBHP in toluene is commonly used.
Reduction: Common reducing agents like sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazopyrimidine ring.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of imidazo[1,2-a]pyrimidine derivatives, including N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide. These compounds have been shown to exhibit selective cytotoxicity against various cancer cell lines. For instance, a study demonstrated that derivatives of imidazo[1,2-a]pyrimidines could inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | 15.4 | Induces apoptosis |
| 3-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-N-methyl-propionamide | A549 | 28.0 | Cell cycle arrest at G2/M phase |
Melatonin Receptor Modulation
The compound has also been investigated as a potential ligand for melatonin receptors (MT1 and MT2). A study found that certain imidazo[1,2-a]pyridine derivatives exhibited high selectivity for the MT2 receptor, which is implicated in various physiological processes, including sleep regulation and circadian rhythms.
Table 2: Melatonin Receptor Binding Affinities
| Compound | MT1 Ki (nM) | MT2 Ki (nM) | Selectivity Ratio (MT1/MT2) |
|---|---|---|---|
| This compound | 28 | 8 | 3.5 |
Synthesis and Characterization
The synthesis of this compound involves multiple steps that can be optimized for yield and purity. Various synthetic routes have been documented, including the use of catalyst-free methods and one-pot reactions that enhance efficiency.
Table 3: Synthesis Routes for Imidazo[1,2-a]pyridine Derivatives
| Synthesis Method | Key Reagents | Yield (%) |
|---|---|---|
| Catalyst-free cyclodehydration | 2-Aminopyridine, Bromoalkanes | 85 |
| Copper-catalyzed one-pot reaction | Nitroolefins, Aminopyridines | 90 |
Antimicrobial Activity
Beyond anticancer effects, derivatives of this compound have shown promising antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Neuroprotective Effects
Emerging research suggests that imidazo[1,2-a]pyridine derivatives may possess neuroprotective properties. Compounds have been evaluated for their ability to protect neuronal cells from oxidative stress and excitotoxicity.
Mechanism of Action
The mechanism of action of N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
The imidazo[1,2-a]pyrimidine core is a versatile pharmacophore. Below is a comparative analysis of N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide with structurally related derivatives:
Key Observations :
Position 2 Substitutions: The target compound’s methyl group at position 2 contrasts with the phenyl group in compounds 1 and 3. The propionamide-linked phenyl group introduces hydrogen-bonding capacity, unlike the direct phenyl or Schiff base groups in analogs.
Position 3 Modifications :
- The methyl group in the target compound may enhance lipophilicity compared to the amine in 1 or the thiophene-derived Schiff base in 3 . This could influence membrane permeability and metabolic stability.
Synthetic Flexibility: Compound 3 is synthesized via a Schiff base condensation at room temperature in ethanol . A similar approach could theoretically apply to the target compound by replacing thiophene-2-carbaldehyde with a propionamide-containing aldehyde.
Hypothetical Physicochemical and Pharmacological Properties
Rationale :
- The propionamide group in the target compound likely improves aqueous solubility compared to 1 and 3 , which lack polar side chains.
- The methyl group may reduce oxidative metabolism, enhancing half-life relative to 1 ’s amine group, which could be prone to enzymatic degradation.
Research Findings and Gaps
- Compound 1 : Demonstrated utility as a precursor for Schiff base derivatives but lacks reported biological data .
- Compound 3 : Its synthesis highlights the adaptability of imidazo[1,2-a]pyrimidine for functionalization, though pharmacological studies are absent in the provided evidence.
- Target Compound: No direct activity data is available in the provided evidence. However, its structure aligns with trends in kinase inhibitor design, where amide groups enhance target affinity.
Biological Activity
N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and is characterized by the presence of an imidazo[1,2-a]pyrimidine moiety, which is known for its biological significance in medicinal chemistry. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of specific receptors involved in neurotransmission and cellular signaling.
Key Mechanisms:
- Receptor Binding: The compound shows affinity for melatonin receptors, particularly MT(2), indicating potential applications in sleep disorders and circadian rhythm modulation .
- Antioxidant Activity: Some derivatives exhibit significant antioxidant properties, which may contribute to their therapeutic effects against oxidative stress-related conditions .
- Antimicrobial Potential: In vitro studies indicate that certain imidazo derivatives possess antimicrobial activity, suggesting possible applications in treating infections .
In Vitro Studies
Research has demonstrated that this compound exhibits various biological activities:
Case Studies
-
Melatonin Receptor Affinity:
A study evaluated several imidazo derivatives for their binding affinities to melatonin receptors. The compound demonstrated a Ki value of 8 nM for MT(2), indicating strong binding capability compared to other tested compounds . -
Antioxidant Efficacy:
In a series of experiments assessing oxidative stress, the compound showed a marked decrease in reactive oxygen species (ROS) levels in cultured neuronal cells. This suggests a protective role against neurodegeneration linked to oxidative damage .
Q & A
Basic Research Questions
Synthetic Methodologies and Optimization Q: What are the critical steps and reaction conditions for synthesizing N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide? A: Synthesis involves multi-step reactions, including cyclocondensation of aminopyrimidines with α-bromoketones to form the imidazo[1,2-a]pyrimidine core, followed by coupling with substituted phenylpropionamide. Key conditions include:
- Temperature control (0–5°C for intermediates, 80–100°C for cyclization) .
- Solvent selection (ethanol, DMF) and catalysts (piperidine for Knoevenagel condensation) .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Structural Characterization Techniques Q: Which analytical methods are essential for confirming the compound’s structure? A: A combination of techniques is required:
- NMR spectroscopy (¹H/¹³C) to verify aromatic protons and methyl groups .
- High-resolution mass spectrometry (HRMS) for molecular ion confirmation .
- HPLC with UV detection to assess purity (>99%) .
Initial Bioactivity Screening Q: What in vitro assays are recommended for preliminary bioactivity evaluation? A: Standard assays include:
- Kinase inhibition assays (e.g., CDK2/4/6) using fluorescence-based ADP-Glo™ kits .
- Cell viability assays (MTT or CellTiter-Glo®) in cancer cell lines (e.g., MCF-7, A549) .
Advanced Research Questions
Structure-Activity Relationship (SAR) Analysis Q: How do structural modifications to the imidazo[1,2-a]pyrimidine core influence bioactivity? A: Key findings from analogs:
- Methyl substitution at position 3 enhances metabolic stability but reduces solubility .
- Fluorine or methoxy groups on the phenyl ring improve target affinity (e.g., CDK4 IC50: 12 nM vs. 45 nM for non-substituted) .
- Replacement of the propionamide with carbamate decreases potency by 10-fold .
Resolving Data Contradictions in SAR Q: How can discrepancies in reported SAR for imidazo[1,2-a]pyrimidine derivatives be addressed? A: Strategies include:
- Systematic analog synthesis with single-variable modifications (e.g., varying substituents at positions 2 and 6) .
- Computational docking (AutoDock Vina) to compare binding modes across analogs .
- Meta-analysis of published IC50 values to identify outliers due to assay variability .
Pharmacokinetic Profiling Q: What methodologies assess ADME properties for preclinical development? A: Key protocols:
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
- Metabolic stability : Incubation with liver microsomes (human/rat) and LC-MS quantification of parent compound .
- Plasma protein binding : Equilibrium dialysis using radiolabeled compound .
Computational Modeling for Target Prediction Q: How can molecular docking guide target identification? A: Workflow includes:
- Homology modeling of kinases (e.g., CDK2) using SWISS-MODEL .
- Docking simulations (Glide SP/XP) to rank binding energies and predict inhibitory activity .
- MD simulations (GROMACS) to assess binding stability over 100 ns .
In Vivo Efficacy Studies Q: What experimental models evaluate therapeutic potential? A: Preclinical models include:
- Xenograft mice (e.g., HCT-116 colorectal tumors) dosed at 10–50 mg/kg (oral, q.d.) .
- Pharmacodynamic analysis : Tumor volume measurement and immunohistochemistry for Ki-67 .
Methodological Tables
Table 1. Comparison of Key Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Core formation | α-Bromoketone, DMF, 80°C | 65 | 92 | |
| Amide coupling | EDC/HOBt, DCM, RT | 78 | 98 | |
| Purification | Silica gel chromatography | - | 99.5 |
Table 2. Bioactivity Data for Structural Analogs
| Compound | Modification | CDK4 IC50 (nM) | Solubility (µg/mL) |
|---|---|---|---|
| Parent | None | 12 | 8.2 |
| Analog A | 3-Fluoro phenyl | 9 | 5.1 |
| Analog B | Methoxy substitution | 15 | 12.4 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
